Lipophilicity Advantage Over Chloro-Analog: LogP Difference of 0.45
The 4-bromophenyl substitution on 3-(4-bromophenyl)-1H-pyrazol-4-amine imparts significantly higher lipophilicity compared to its direct chloro-analog. The target compound has a calculated LogP value of 2.25, whereas the 3-(4-chlorophenyl)-1H-pyrazol-4-amine analog has a calculated XLogP of 1.8, representing a quantified LogP increase of 0.45 . This difference in lipophilicity can critically influence membrane permeability, bioavailability, and target engagement in cellular assays, making the bromo-derivative a distinctly different tool for structure-activity relationship (SAR) studies.
| Evidence Dimension | Lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | LogP = 2.25 |
| Comparator Or Baseline | 3-(4-chlorophenyl)-1H-pyrazol-4-amine: XLogP = 1.8 |
| Quantified Difference | ΔLogP = 0.45 (target is more lipophilic) |
| Conditions | Calculated values from vendor datasheets; target LogP from Fluorochem, comparator XLogP from Chem960 |
Why This Matters
A 0.45 LogP unit difference is substantial in medicinal chemistry, often correlating with significantly altered membrane permeability and in vivo distribution profiles, which can be decisive in lead optimization.
